Diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide Diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18792995
InChI: InChI=1S/C24H26BO3P/c1-23(2)24(3,4)28-25(27-23)21-17-11-12-18-22(21)29(26,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-18H,1-4H3
SMILES:
Molecular Formula: C24H26BO3P
Molecular Weight: 404.2 g/mol

Diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide

CAS No.:

Cat. No.: VC18792995

Molecular Formula: C24H26BO3P

Molecular Weight: 404.2 g/mol

* For research use only. Not for human or veterinary use.

Diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide -

Specification

Molecular Formula C24H26BO3P
Molecular Weight 404.2 g/mol
IUPAC Name 2-(2-diphenylphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C24H26BO3P/c1-23(2)24(3,4)28-25(27-23)21-17-11-12-18-22(21)29(26,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-18H,1-4H3
Standard InChI Key HANDWSPHZZYTSE-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Architecture and Structural Features

Core Molecular Framework

The compound combines three distinct moieties:

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group providing boronic ester functionality

  • A central benzene ring serving as structural scaffold

  • A diphenylphosphine oxide group imparting stereoelectronic effects

The IUPAC name, 2-(3-diphenylphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects this arrangement . X-ray crystallography data remains unavailable due to challenges in conformer generation from unsupported MMFF94s parameters .

Spectroscopic Identifiers

Critical structural validation comes from:

  • SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

  • InChIKey: JXIYEYHDLHTCGJ-UHFFFAOYSA-N

  • Molecular Formula: C24H26BO3P (MW 404.2 g/mol)

Synthetic Methodologies

Lithiation-Borylation Approach

A low-temperature route employs n-butyllithium activation:

ParameterSpecification
Starting Material2-(4'-Bromophenyl)pyridine
Boron Source2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Yield39%
Key StepTHF solvent at -78°C for 1 hour
PurificationSilica chromatography (EtOAc:hexane 1:20)

Palladium-Catalyzed Cross-Coupling

Superior yields emerge from Pd-mediated synthesis:

ConditionDetail
Catalyst SystemPd(dba)3/tricyclohexylphosphine
Boron ReagentBis(pinacolato)diboron
BasePotassium acetate (KOAc)
TemperatureReflux in 1,4-dioxane
Reaction Time20 hours
Yield82%
PurificationSilica column (CH2Cl2/hexane 3:1)

Physicochemical Profile

Solubility and Partitioning

PropertyValue (Method)
Water Solubility0.0234 mg/mL (ESOL)
Log P (Consensus)2.27
TPSA31.35 Ų
GI AbsorptionHigh probability
BBB PermeationLikely

Thermal Stability

While explicit melting/boiling points are unreported, the dioxaborolane ring typically decomposes above 200°C. Phosphine oxide groups enhance thermal resilience compared to non-oxidized phosphines .

Reactivity and Functionalization

Boron-Centered Reactivity

The dioxaborolane moiety enables Suzuki-Miyaura couplings, evidenced by its use in synthesizing biaryl systems . The protected boronic acid form prevents premature hydrolysis while maintaining cross-coupling capacity.

Phosphorus-Ligated Effects

The electron-withdrawing phosphine oxide group:

  • Deactivates the aromatic ring toward electrophilic substitution

  • Stabilizes adjacent negative charges through P=O dipole interactions

  • Provides hydrogen-bond acceptor sites influencing crystal packing

Biological and Material Applications

Pharmaceutical Intermediate

Structural analogs appear in:

  • Kinase inhibitor scaffolds (pyridine linkage)

  • Antibiotic conjugates (boron-mediated target binding)

  • Fluorescent probes (aromatic π-system modulation)

Materials Science Utility

Potential uses include:

  • OLED charge transport layers (phosphine oxide as electron-accepting unit)

  • Metal-organic framework (MOF) linkers via boron-oxygen coordination

  • Polymer cross-linking agents through boronic ester dynamics

Hazard CodeRisk Statement
H302Harmful if swallowed
H315/H319Causes skin/eye irritation
H335May cause respiratory irritation

Protective Measures

  • PPE: Nitrile gloves, safety goggles

  • Ventilation: Use fume hood for powder handling

  • Storage: -20°C under nitrogen (prevents boronic ester hydrolysis)

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